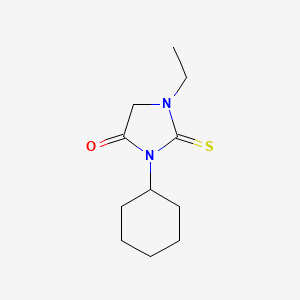
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, which includes a cyclohexyl group, an ethyl group, and a thioxoimidazolidinone core, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the addition of a catalytic amount of glacial acetic acid. The mixture is refluxed and stirred for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. These enzymes play crucial roles in bacterial protein synthesis and DNA replication, respectively. By inhibiting these enzymes, the compound exerts its antibacterial effects .
Comparison with Similar Compounds
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives, such as:
Phenytoin: A well-known anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with a similar structure to phenytoin.
Mephenytoin: Used as an anticonvulsant and muscle relaxant.
Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiohydantoin derivatives.
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
3-cyclohexyl-1-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-12-8-10(14)13(11(12)15)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
InChI Key |
YBEFLGLKCMJGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)N(C1=S)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


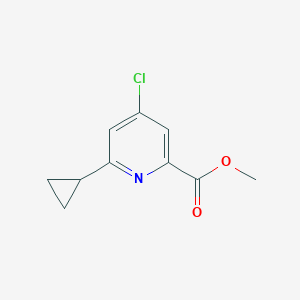
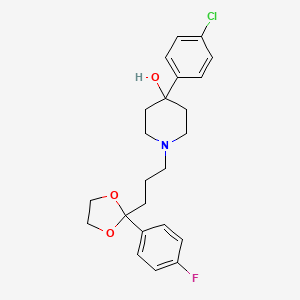


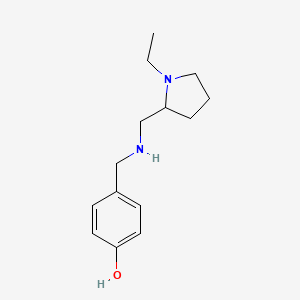
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
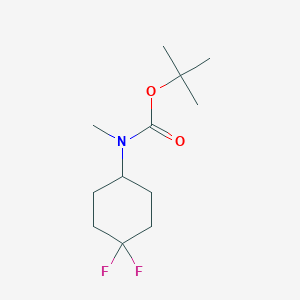
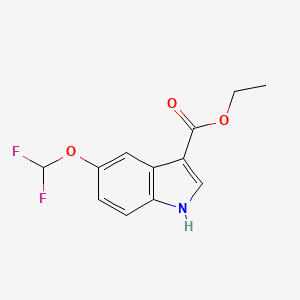
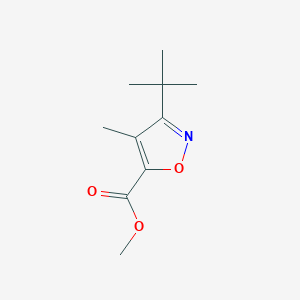
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)

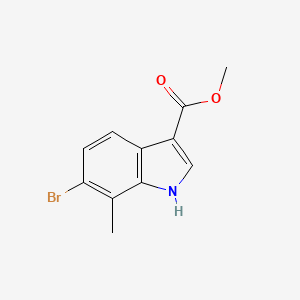

![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
